An In-depth Technical Guide to 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one and Its Congeners: Synthesis, Properties, and Biological Potential
An In-depth Technical Guide to 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one and Its Congeners: Synthesis, Properties, and Biological Potential
This guide provides a comprehensive technical overview of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one, a heterocyclic compound belonging to the benzoxazinone class. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information and extrapolates from closely related nitro-substituted benzoxazinone analogues to offer insights into its synthesis, physicochemical properties, and potential biological activities. The content is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to the Benzoxazinone Scaffold
Benzoxazinones are a significant class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Their derivatives have demonstrated potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1] The benzoxazinone scaffold contains reactive electrophilic sites, making it a versatile building block for the synthesis of other important heterocyclic systems.[1] The introduction of a nitro group to the benzoxazinone core can significantly influence its electronic properties and biological activity, a concept well-explored in medicinal chemistry.[2]
Physicochemical Properties
The fundamental physicochemical properties of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one are summarized below. These values are critical for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₄ | |
| Molar Mass | 194.14 g/mol | |
| CAS Number | 94107-60-5 | |
| Appearance | Solid (predicted) | - |
| Density | 1.474±0.06 g/cm³ (Predicted) |
Synthesis of Nitro-Substituted Benzoxazinones
Conceptual Synthetic Workflow
The synthesis of the benzoxazinone core typically involves the cyclization of an N-acylanthranilic acid. A common approach is the reaction of an anthranilic acid with an acid chloride or anhydride.[1]
Caption: General synthetic workflow for nitro-substituted benzoxazinones.
Exemplary Experimental Protocol (Adapted for 7-Nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-ones)[5]
This protocol describes the synthesis of a related class of nitro-substituted benzoxazinones and serves as a foundational methodology.
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Dissolution: Dissolve 4-nitroanthranilic acid (0.005 mol) in pyridine (20 mL) in a flask.
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Addition of Acid Chloride: Cool the solution to 0°C and add the respective acid chloride (0.01 mol) dropwise with continuous stirring for 10 minutes.
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Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 30 minutes.
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Precipitation: Upon completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.
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Isolation: Filter the resulting precipitate, wash with cold water, and dry.
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Purification: Recrystallize the crude product from ethanol to obtain the purified benzoxazinone derivative.
Potential Biological Activities and Mechanism of Action
The biological activities of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one have not been extensively reported. However, based on studies of structurally similar nitro-benzoxazinones, several potential applications in drug discovery can be postulated.
Anticancer and Pro-apoptotic Activity
A study on 7-nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-ones demonstrated significant cytotoxic potential against HeLa human cervical cancer cells.[5] The most active compounds in this series inhibited cell viability by 28.54% to 44.67%.[5] These compounds were also shown to induce apoptosis, with apoptotic indices ranging from 52.86% to 75.61%.[5] Molecular docking studies suggested that these compounds may interact with key proteins in the apoptotic pathway, such as caspases.[5]
Hypothetical Signaling Pathway for Anticancer Activity
Caption: Postulated mechanism of anticancer activity via apoptosis induction.
Antioxidant Activity
The same study on 7-nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-ones also evaluated their antioxidant properties using a DPPH free radical scavenging assay.[5] Several of the synthesized compounds exhibited significant antioxidant activity, with the most potent compound showing 85.93% inhibition of DPPH radicals, comparable to the standard antioxidant BHT (90.56%).[5]
Antimicrobial and Enzyme Inhibitory Activities
The broader class of benzoxazinone derivatives has been reported to possess antimicrobial and enzyme inhibitory activities.[6] For example, various derivatives have shown inhibitory activity against α-chymotrypsin, a serine protease.[3] The introduction of a nitro group can modulate these activities, and it is plausible that 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one could exhibit similar properties.
Safety and Handling
Detailed toxicology data for 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one is not available. However, based on safety data for related benzoxazinone compounds, the following general precautions should be observed:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]
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Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[4]
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In case of exposure:
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Storage: Store in a well-ventilated place. Keep the container tightly closed.
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Disposal: Dispose of contents/container to an approved waste disposal plant.[4]
Future Directions and Conclusion
1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one represents a chemical entity with potential for further investigation in the field of medicinal chemistry. While current literature on this specific compound is sparse, the broader family of nitro-substituted benzoxazinones has demonstrated promising anticancer, antioxidant, and other biological activities. Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive evaluation of its biological properties. Elucidation of its mechanism of action and structure-activity relationships will be crucial for its potential development as a therapeutic agent.
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